molecular formula C12H15NO4 B1296675 Ethyl [4-(acetylamino)phenoxy]acetate CAS No. 67202-81-7

Ethyl [4-(acetylamino)phenoxy]acetate

Cat. No. B1296675
CAS RN: 67202-81-7
M. Wt: 237.25 g/mol
InChI Key: HRTRDUZXXPCTOO-UHFFFAOYSA-N
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Patent
US07691364B2

Procedure details

To a mixture of Paracetamol (300 g, 1.984 mol), and anhydrous K2CO3 (1.80 Kg, 7.814 mmol) in anhydrous acetone (3 liters) was added ethyl bromoacetate (452 gr, 2.7 mol) and refluxed for 16 hours. Acetone was distilled off and water (5 liter) was added. Crude 13 was filtered, dried and recrystallised from a mixture of toluene:hexane (1:5) to give pure 13 (377 g, 80%) as a white shining powder. The melting point was found to be 104.2-106.2° C.
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 kg
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
452 g
Type
reactant
Reaction Step Two
Name
Yield
80%

Identifiers

REACTION_CXSMILES
[NH:1]([C:5]1[CH:11]=[CH:10][C:8]([OH:9])=[CH:7][CH:6]=1)[C:2]([CH3:4])=[O:3].C([O-])([O-])=O.[K+].[K+].Br[CH2:19][C:20]([O:22][CH2:23][CH3:24])=[O:21]>CC(C)=O>[CH2:23]([O:22][C:20](=[O:21])[CH2:19][O:9][C:8]1[CH:10]=[CH:11][C:5]([NH:1][C:2](=[O:3])[CH3:4])=[CH:6][CH:7]=1)[CH3:24] |f:1.2.3|

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
N(C(=O)C)C1=CC=C(O)C=C1
Name
Quantity
1.8 kg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
3 L
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
452 g
Type
reactant
Smiles
BrCC(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 16 hours
Duration
16 h
DISTILLATION
Type
DISTILLATION
Details
Acetone was distilled off
ADDITION
Type
ADDITION
Details
water (5 liter) was added
FILTRATION
Type
FILTRATION
Details
Crude 13 was filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallised from a mixture of toluene:hexane (1:5)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(COC1=CC=C(C=C1)NC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 377 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.